molecular formula C28H28N2O6 B11082732 2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide

2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B11082732
M. Wt: 488.5 g/mol
InChI Key: XWPZWEPHGJTCOX-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a dimethoxyphenyl group, and an azetidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the azetidinone ring and the subsequent attachment of the benzodioxole and dimethoxyphenyl groups. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidinone derivatives and benzodioxole-containing molecules. Examples include:

  • 2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide
  • This compound

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28N2O6

Molecular Weight

488.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxoazetidin-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C28H28N2O6/c1-16-6-5-7-17(2)26(16)29-28(32)27(19-9-11-22-24(13-19)36-15-35-22)30-20(14-25(30)31)18-8-10-21(33-3)23(12-18)34-4/h5-13,20,27H,14-15H2,1-4H3,(H,29,32)

InChI Key

XWPZWEPHGJTCOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC3=C(C=C2)OCO3)N4C(CC4=O)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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